2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.
Attachment of Methylbenzyl Group: The N-(4-methylbenzyl)acetamide moiety can be attached through amide bond formation using appropriate coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenated reagents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide: Similar structure with a bromine atom instead of a fluorine atom.
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzyl)acetamide may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS2/c1-14-2-4-15(5-3-14)11-22-19(24)10-18-13-26-20(23-18)25-12-16-6-8-17(21)9-7-16/h2-9,13H,10-12H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGSJWJVKKCGGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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